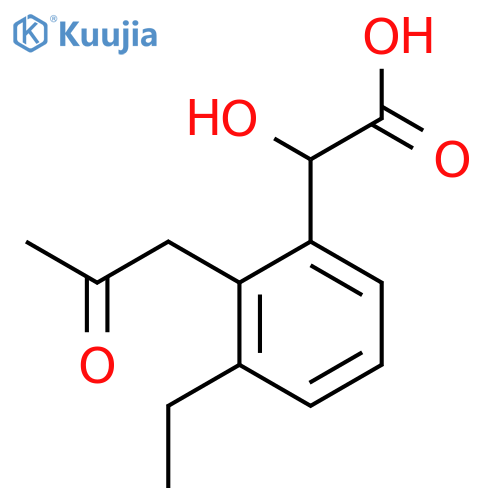Cas no 1806676-34-5 (3-Ethyl-2-(2-oxopropyl)mandelic acid)

1806676-34-5 structure
商品名:3-Ethyl-2-(2-oxopropyl)mandelic acid
CAS番号:1806676-34-5
MF:C13H16O4
メガワット:236.263744354248
CID:4942636
3-Ethyl-2-(2-oxopropyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-Ethyl-2-(2-oxopropyl)mandelic acid
-
- インチ: 1S/C13H16O4/c1-3-9-5-4-6-10(12(15)13(16)17)11(9)7-8(2)14/h4-6,12,15H,3,7H2,1-2H3,(H,16,17)
- InChIKey: YBKAVGOTHVYBMQ-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1=CC=CC(CC)=C1CC(C)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 287
- トポロジー分子極性表面積: 74.6
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-Ethyl-2-(2-oxopropyl)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023943-1g |
3-Ethyl-2-(2-oxopropyl)mandelic acid |
1806676-34-5 | 97% | 1g |
1,579.40 USD | 2021-06-18 | |
| Alichem | A015023943-250mg |
3-Ethyl-2-(2-oxopropyl)mandelic acid |
1806676-34-5 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
| Alichem | A015023943-500mg |
3-Ethyl-2-(2-oxopropyl)mandelic acid |
1806676-34-5 | 97% | 500mg |
806.85 USD | 2021-06-18 |
3-Ethyl-2-(2-oxopropyl)mandelic acid 関連文献
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
1806676-34-5 (3-Ethyl-2-(2-oxopropyl)mandelic acid) 関連製品
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
